1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride
Description
1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-2-19-15-10-6-7-11-16(15)20(17(19)18)12-13-21-14-8-4-3-5-9-14;/h3-11,18H,2,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWKOUWKIUDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride typically involves the reaction of 1-ethylbenzimidazole with 2-phenoxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application .
Comparison with Similar Compounds
1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride can be compared with other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its anticancer properties.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-(substituted-phenyl)benzimidazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
